Pomalidomide-amino-PEG4-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9.ClH/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30;/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCHLXYVKQEGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pomalidomide-amino-PEG4-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of many successful PROTACs lies a carefully chosen E3 ligase ligand and a linker that dictates the efficacy of the entire construct. This technical guide provides an in-depth exploration of Pomalidomide-amino-PEG4-NH2 hydrochloride, a crucial building block in the synthesis of potent and effective PROTACs. We will delve into its chemical properties, its role in PROTAC design, and provide detailed protocols for its application in research and development.

The Central Role of Pomalidomide in PROTAC Technology

Pomalidomide, a derivative of thalidomide, is a potent binder of the Cereblon (CRBN) protein, a key component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] This interaction is central to the mechanism of action of immunomodulatory imide drugs (IMiDs) and has been ingeniously co-opted for the development of PROTACs. By incorporating pomalidomide as the E3 ligase-recruiting moiety, researchers can effectively hijack the CRBN E3 ligase to induce the ubiquitination and subsequent degradation of a wide array of target proteins implicated in various diseases.

The selection of pomalidomide as a CRBN ligand offers several advantages, including its high binding affinity and well-characterized interactions with Cereblon.[3] This provides a robust foundation for the rational design of PROTACs with predictable and potent activity.

Deconstructing this compound

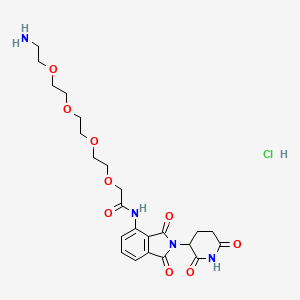

This compound is a synthesized E3 ligase ligand-linker conjugate that serves as a versatile building block for PROTAC synthesis.[4][5] Its structure can be broken down into three key components:

-

The Pomalidomide Warhead: This is the portion of the molecule that binds directly to the Cereblon E3 ligase, initiating the targeted degradation process.

-

The PEG4 Linker: This polyethylene glycol (PEG) linker consists of four repeating ethylene glycol units. The choice of linker is critical in PROTAC design, as it influences solubility, cell permeability, and the spatial orientation of the target protein and the E3 ligase.[3][6] PEG linkers, in particular, are known to enhance the aqueous solubility of PROTAC molecules.[4]

-

The Terminal Amino Group (NH2) and Hydrochloride Salt: The primary amine at the terminus of the PEG linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest. The hydrochloride salt form often enhances the stability and solubility of the compound.[7]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC development.

| Property | Value | Source |

| Molecular Formula | C23H31ClN4O9 | [4] |

| Molecular Weight | 542.97 g/mol | [4][8] |

| Appearance | Solid, white to yellow powder | [4] |

| CAS Number | 2331259-45-9 | [4] |

| Storage | -20°C, protect from light | [4] |

| Solubility (in vitro) | DMSO: 250 mg/mL (460.43 mM) | [4] |

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[4] Stock solutions should be aliquoted and stored at -80°C for long-term stability.[4]

Synthesis of this compound

Step 1: Synthesis of a Boc-protected amino-PEG4-linker. This typically involves the reaction of a commercially available PEG diol with a suitable protecting group and a functional group for subsequent attachment.

Step 2: Functionalization of Pomalidomide. Pomalidomide is functionalized to introduce a reactive group, often at the 4-amino position, that can react with the PEG linker.

Step 3: Conjugation of the PEG linker to Pomalidomide. The protected amino-PEG4-linker is then reacted with the functionalized pomalidomide to form the pomalidomide-PEG4-NH-Boc intermediate.

Step 4: Deprotection and Salt Formation. The Boc protecting group is removed from the terminal amine, typically under acidic conditions, which also facilitates the formation of the hydrochloride salt.

Purification and Characterization: Purification at each step is crucial and is typically achieved using column chromatography. The final product and all intermediates should be thoroughly characterized by techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.

Experimental Protocols for PROTAC Development

The true utility of this compound lies in its application in the development of novel PROTACs. The terminal amine allows for its conjugation to a ligand targeting a protein of interest. Once the final PROTAC is synthesized, a series of in vitro and in-cell assays are necessary to evaluate its efficacy.

Western Blotting for Protein Degradation

This is the most common method to directly visualize and quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the extent of protein degradation.

Co-Immunoprecipitation for Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Co-immunoprecipitation can be used to confirm this interaction in a cellular context.[2]

Materials:

-

Cell line expressing the target protein and CRBN

-

Synthesized PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Treatment: Culture cells and treat them with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex).

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either CRBN or the target protein, along with a control IgG. Capture the antibody-protein complexes with Protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, CRBN, and other components of the E3 ligase complex. The presence of the target protein in the CRBN immunoprecipitate (or vice versa) confirms the formation of the ternary complex.

Caption: A typical experimental workflow for the evaluation of a newly synthesized PROTAC.

The Impact of the PEG4 Linker on PROTAC Performance

The choice of linker is a critical determinant of a PROTAC's efficacy. The length and composition of the linker can significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[11]

Studies have shown that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[11] However, comparative analyses of PROTACs with varying PEG linker lengths have provided valuable insights. For example, in the context of Bromodomain-containing protein 4 (BRD4) degradation, a PROTAC with a short, direct linkage was highly effective, while the introduction of a single PEG unit significantly reduced potency.[11] Conversely, for other targets, longer PEG linkers have been shown to be more effective.

The following table summarizes quantitative data from a study on Bruton's tyrosine kinase (BTK) PROTACs, illustrating the impact of PEG linker length on their degradation potency.

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-PEG3 | 3 PEG units | 45 | 85 |

| PROTAC-PEG4 | 4 PEG units | 25 | >95 |

Data adapted from a comparative study on BTK PROTACs.[6]

This data demonstrates a clear structure-activity relationship, where the PEG4 linker provided a superior balance of potency (lower DC50) and efficacy (higher Dmax) for this particular target. The hydrophilic nature of the PEG4 linker is also expected to improve the aqueous solubility of the resulting PROTAC, which can be advantageous for both in vitro and in vivo applications.[4]

Conclusion

This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent CRBN ligand and a flexible, hydrophilic PEG4 linker with a reactive terminal amine, makes it an ideal starting point for the synthesis of novel PROTACs against a wide range of therapeutic targets. A thorough understanding of its properties and the application of robust experimental protocols, as outlined in this guide, will empower scientists to accelerate the discovery and development of the next generation of protein-degrading therapeutics.

References

- López-Girona, A., Mendy, D., Ito, T., et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335.

-

Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon. ResearchGate. (URL: [Link])

-

This compound. Immunomart. (URL: [Link])

-

Molecular glue CELMoD compounds are allosteric regulators of cereblon conformation. (URL: [Link])

-

New synthesis route for the preparation of pomalidomide. Taylor & Francis Online. (URL: [Link])

-

8D81: Cereblon~DDB1 bound to Pomalidomide. RCSB PDB. (URL: [Link])

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. National Institutes of Health. (URL: [Link])

-

Effect of PROTAC linker length and conjugation site. ResearchGate. (URL: [Link])

-

Structure of cereblon in complex with DDB1, pomalidomide and SALL4... ResearchGate. (URL: [Link])

-

Impact of linker length on the activity of PROTACs. National Institutes of Health. (URL: [Link])

- CN111675648A - Synthetic method of pomalidomide intermediate.

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. National Institutes of Health. (URL: [Link])

-

Pomalidomide-PEG4-NH2. Biopharma PEG. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pomalidomide-PEG4-C2-NH2 hydrochloride | CAS#:2357105-92-9 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. polysciences.com [polysciences.com]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Hydroxyl PEG Amine [jenkemusa.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Pomalidomide-amino-PEG4-NH2 Hydrochloride: A Core Building Block for Targeted Protein Degradation

Introduction: The Dawn of Targeted Protein Degradation

The landscape of modern therapeutics is rapidly evolving from target inhibition to target elimination. At the forefront of this paradigm shift is the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary modality that hijacks the cell's intrinsic protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eradicate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple target protein molecules and offering a powerful strategy against targets once deemed "undruggable".[1][4]

PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand for the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][5][6] The success of a PROTAC hinges on the precise orchestration of these components to form a stable and productive ternary complex (POI-PROTAC-E3 ligase). This guide focuses on a critical building block in the PROTAC arsenal: Pomalidomide-amino-PEG4-NH2 hydrochloride . This reagent provides the E3 ligase-recruiting element (Pomalidomide) pre-functionalized with a flexible linker (PEG4) and a reactive handle (primary amine), streamlining the synthesis of novel protein degraders. As a cornerstone for recruiting the Cereblon (CRBN) E3 ligase, this molecule is integral to the development of a significant class of clinical and preclinical PROTACs.[2][3][7]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the structure, properties, synthesis, and application of this compound in the rational design of next-generation therapeutics.

Physicochemical and Structural Properties

This compound is a synthetic E3 ligase ligand-linker conjugate.[2] The pomalidomide moiety serves as a high-affinity ligand for the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7] The tetraethylene glycol (PEG4) spacer provides a flexible, hydrophilic linkage, which is critical for optimizing ternary complex formation and improving the overall physicochemical properties of the final PROTAC molecule.[5][8][9] The terminal primary amine hydrochloride salt offers a stable, reactive point for conjugation to a POI ligand.

Below is a summary of its key properties:

| Property | Value | Reference(s) |

| IUPAC Name | 14-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide hydrochloride | [7] |

| CAS Number | 2331259-45-9 | [1][2] |

| Molecular Formula | C₂₃H₃₁ClN₄O₉ | [2][7] |

| Molecular Weight | 542.97 g/mol | [2][7] |

| Appearance | White to yellow solid | [2] |

| Solubility | Soluble in DMSO (e.g., 250 mg/mL). Note: Hygroscopic DMSO can impact solubility. | [2] |

| Storage | Store at -20°C, protect from light. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C. | [2] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The utility of this compound is defined by its role in the PROTAC mechanism. By linking this molecule to a ligand for a target protein, a PROTAC is formed that can effectively induce the proximity of the target protein to the CRBN E3 ligase.[10] This proximity enables the E3 ligase complex to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the target protein.[2][7] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[1][11] The PROTAC molecule is not degraded in this process and is released to mediate another round of degradation, allowing it to act catalytically.[1]

PROTAC-Mediated Protein Degradation Pathway

Caption: Mechanism of PROTAC-mediated protein degradation via Cereblon (CRBN).

Application in PROTAC Synthesis

This compound is designed for the straightforward synthesis of PROTACs. The terminal primary amine serves as a versatile nucleophile for conjugation with a ligand for a protein of interest. The most common strategy involves forming a stable amide bond with a carboxylic acid on the POI ligand.

Expert Insight: The Rationale Behind a PEG4 Linker

The choice of a linker is a critical optimization parameter in PROTAC design and is far from a passive spacer.[5]

-

Solubility and Permeability: PROTACs are often large molecules that fall outside the typical "rule-of-five" for oral bioavailability. The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the final PROTAC, which is crucial for both in vitro assays and in vivo applications.[5][8][9] Furthermore, PEG linkers can facilitate folded conformations that mask polar surface area, which may improve cell permeability.[12]

-

Ternary Complex Geometry: The length and flexibility of the linker dictate the spatial orientation between the POI and the E3 ligase.[13] A linker that is too short may cause steric clashes, while one that is too long may lead to unproductive binding modes.[13] A PEG4 linker provides a balance of length (~15 Å) and flexibility, offering a robust starting point for PROTAC design. Systematic variation of linker length is a common strategy to maximize degradation efficiency.[13]

Experimental Protocol: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general procedure for coupling this compound with a POI ligand containing a carboxylic acid.[6]

Reagents and Materials:

-

This compound (1.0 eq)

-

POI-Ligand-COOH (1.0-1.2 eq)

-

HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (3.0-4.0 eq)

-

Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

-

Standard glassware, magnetic stirrer, nitrogen atmosphere

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolution: In a clean, dry flask under a nitrogen atmosphere, dissolve the POI-Ligand-COOH (1.2 eq) in anhydrous DMF.

-

Pre-activation: Add HATU (1.5 eq) and DIPEA (4.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated POI ligand mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with a 5% lithium chloride (LiCl) solution (to remove DMF), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution LC-MS and ¹H NMR.

Experimental Validation of PROTAC Functionality

After synthesis, it is imperative to validate that the new PROTAC molecule effectively degrades the target protein. Western blotting is the foundational technique for quantifying protein levels in cells following PROTAC treatment.[1][11][14]

Experimental Protocol: Western Blot for Protein Degradation

This protocol provides a framework for assessing PROTAC-induced degradation and determining key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11][15]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Plating: Plate cells at an appropriate density in a multi-well plate (e.g., 12- or 24-well) and allow them to adhere and grow for 24 hours.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (DMSO only).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody to confirm equal loading across all lanes.

-

Data Analysis: Quantify the band intensity for the POI and the loading control using software like ImageJ. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Synthesis and Validation Workflow

Caption: Experimental workflow from PROTAC synthesis to functional validation.

Conclusion and Future Outlook

This compound is more than a chemical reagent; it is an enabling tool for the advancement of targeted protein degradation. By providing a validated, high-affinity CRBN ligand coupled to an optimized PEG linker, it significantly lowers the barrier to entry for synthesizing and screening novel PROTACs. Its modular nature allows for rapid conjugation to a diverse array of protein-of-interest ligands, facilitating the extensive structure-activity relationship studies required to identify clinical candidates. As the field of targeted protein degradation continues to expand beyond oncology into immunology, neurodegeneration, and other areas, the demand for well-characterized, versatile building blocks like this will only intensify, paving the way for a new generation of powerful medicines.

References

-

ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. [Link]

-

National Institutes of Health (NIH). (2022). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. [Link]

-

MDPI. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. [Link]

-

National Institutes of Health (NIH). (n.d.). PROTAC-Induced Proteolytic Targeting. [Link]

-

JenKem Technology USA. (2024). PROTAC PEG Linkers. [Link]

-

BPS Bioscience. (n.d.). PROTACs and Ubiquitin-Mediated Degradation. [Link]

-

National Institutes of Health (NIH). (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

-

National Institutes of Health (NIH). (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

-

Royal Society of Chemistry. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

-

National Institutes of Health (NIH). (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

-

National Institutes of Health (NIH). (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]

-

ResearchGate. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

-

ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

-

PubMed. (2015). Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. [Link]

-

National Institutes of Health (NIH). (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]

-

Semantic Scholar. (n.d.). Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. [Link]

-

AxisPharm. (n.d.). Pomalidomide-PEG-NH-Boc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Degradation: A Technical Guide to Pomalidomide-amino-PEG4-NH2 Hydrochloride in Targeted Protein Degradation

Abstract

This technical guide provides an in-depth exploration of Pomalidomide-amino-PEG4-NH2 hydrochloride, a pivotal E3 ligase ligand-linker conjugate for the development of Proteolysis Targeting Chimeras (PROTACs). We will dissect its mechanism of action, starting from the foundational role of Pomalidomide in hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, to the strategic function of the amino-PEG4-NH2 linker in bridging the E3 ligase to a protein of interest. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for targeted protein degradation. We will delve into the causality behind its design, provide detailed experimental protocols for its application and validation, and present data in a clear, comparative format.

Introduction: The Dawn of a New Therapeutic Modality

The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention: targeted protein degradation.[1][2] Unlike inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically to induce the degradation of a target protein by the cell's own ubiquitin-proteasome system (UPS).[1][3] This approach not only offers the potential for more profound and durable pharmacological effects but also expands the "druggable" proteome to include proteins previously considered intractable, such as scaffolding proteins and transcription factors.[1][4]

At the heart of every PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] Pomalidomide has emerged as a highly effective E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4][7] The molecule this compound is a pre-functionalized chemical entity that combines the potent CRBN-recruiting Pomalidomide moiety with a flexible polyethylene glycol (PEG) linker, terminating in an amine group for straightforward conjugation to a POI ligand.[8][9][10] This guide will illuminate the core mechanism of this critical PROTAC building block.

The Core Mechanism of Action: A Tale of Two Ends and a Bridge

The therapeutic efficacy of a PROTAC constructed with this compound is contingent on the orchestrated action of its constituent parts. The overall mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][6]

The "Warhead": Pomalidomide's Hijacking of the CRBN E3 Ligase

Pomalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN).[11][12] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][13] The binding of Pomalidomide to CRBN induces a conformational change in the E3 ligase complex, creating a novel protein-protein interaction surface.[14][15] This new surface can then recognize and bind to "neo-substrates," which are proteins not typically targeted by the native CRBN complex.[16][17] In the context of multiple myeloma, Pomalidomide induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells.[18][19][20]

In a PROTAC, the Pomalidomide moiety serves as the anchor to the cellular degradation machinery, potently recruiting the CRBN E3 ligase complex.[5] The specificity of this interaction is crucial for the subsequent steps in the degradation pathway.

The "Bridge": The Strategic Role of the amino-PEG4-NH2 Linker

The linker component of a PROTAC is far from a passive spacer; it plays a critical role in the formation and stability of the ternary complex, ultimately influencing the efficiency and selectivity of protein degradation.[21] The amino-PEG4-NH2 linker in this compound offers several distinct advantages:

-

Flexibility and Length: The four-unit polyethylene glycol (PEG) chain provides rotational freedom, allowing the Pomalidomide and the POI ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[21][22] The length of the linker is a critical parameter that must be optimized for each specific target protein.[5]

-

Hydrophilicity: PEG linkers are hydrophilic, which can improve the solubility and bioavailability of the resulting PROTAC molecule.[21][23] This is a crucial consideration for developing therapeutically viable compounds.

-

Chemical Handle: The terminal primary amine (-NH2) provides a versatile chemical handle for conjugation to a wide variety of POI ligands, typically through the formation of a stable amide bond.[8][9][10] This modularity allows for the rapid synthesis of PROTAC libraries for screening and optimization.[5]

The "Business End": Ternary Complex Formation and Ubiquitination

The PROTAC molecule, by simultaneously binding to the POI and CRBN, acts as a molecular bridge, bringing the two proteins into close proximity to form a ternary complex (POI-PROTAC-CRBN).[1][6] This induced proximity is the key event that triggers the ubiquitination cascade.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[24] The formation of a polyubiquitin chain, typically linked through lysine 48 (K48), serves as a recognition signal for the 26S proteasome.[24] The proteasome then recognizes, unfolds, and degrades the ubiquitinated POI into small peptides.[1] The PROTAC molecule is not degraded in this process and is released to catalyze the degradation of another POI molecule.[1]

Visualizing the Mechanism of Action

To provide a clear visual representation of the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: The catalytic cycle of a Pomalidomide-based PROTAC.

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action of a novel PROTAC synthesized using this compound, a series of well-defined experiments are essential.

Western Blot Analysis for Protein Degradation

This is the most fundamental assay to quantify the degradation of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[7]

-

Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.[7]

Data Presentation:

| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 25 (Hook Effect) |

This is example data and will vary depending on the PROTAC and cell line. The data can be plotted to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation).[25]

In-Cell Ubiquitination Assay

This assay directly assesses the PROTAC-mediated ubiquitination of the target protein.[24]

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is essential to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[6]

-

Immunoprecipitation: Lyse the cells under denaturing conditions (to disrupt protein-protein interactions) and immunoprecipitate the target protein using a specific antibody.

-

Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blotting using an anti-ubiquitin antibody. A smear of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[15]

Caption: Workflow for the in-cell ubiquitination assay.

Co-Immunoprecipitation for Ternary Complex Formation

This assay provides evidence for the formation of the POI-PROTAC-CRBN ternary complex.[6]

Methodology:

-

Cell Treatment: Treat cells with the PROTAC. A proteasome inhibitor can be included to stabilize the complex.

-

Lysis and Immunoprecipitation: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions. Immunoprecipitate CRBN using an anti-CRBN antibody.

-

Western Blot Analysis: Analyze the immunoprecipitate by Western blotting using an antibody against the target protein. The presence of the POI in the CRBN immunoprecipitate indicates the formation of the ternary complex.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the development of PROTACs for targeted protein degradation. Its rational design, combining the potent CRBN-recruiting activity of Pomalidomide with a functionalized PEG linker, provides a streamlined approach to the synthesis of novel protein degraders.[5] A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for the successful development of effective and selective therapeutics.

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to discover new E3 ligases and develop novel linker chemistries to expand the scope and improve the properties of PROTACs.[26][27] Pomalidomide-based PROTACs, however, will undoubtedly remain a cornerstone of this exciting therapeutic modality.

References

-

Wikipedia. Pomalidomide. [Link]

-

El-Gamal, M. I., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 128, 106093. [Link]

-

Zhang, Q., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry, 239, 114544. [Link]

-

R Discovery. What are the molecular and cellular mechanisms involved in the action of Pomalidomide? [Link]

-

Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [Link]

-

Patsnap Synapse. What is the mechanism of Pomalidomide? [Link]

-

Lacy, M. Q., & Hayman, S. R. (2014). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Leukemia & lymphoma, 55(7), 1487–1493. [Link]

-

ResearchGate. Examples of pomalidomide-based and structurally related protein degraders. [Link]

-

An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Frontiers in Pharmacology, 13, 1089454. [Link]

-

Zhang, C., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Immunology, 14, 1262708. [Link]

-

Hideshima, T., & Anderson, K. C. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Journal of Cancer Science and Therapy, 6(8), 326-332. [Link]

-

Zhu, Y. X., et al. (2011). Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide. Blood, 118(18), 4771–4779. [Link]

-

Schapira, M., et al. (2019). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 14(10), 973-983. [Link]

-

Krönke, J., et al. (2018). Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon. Blood, 132(Supplement 1), 1956. [Link]

-

DSpace. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. [Link]

-

R Discovery. The mechanism of action and clinical value of PROTACs: A graphical review. [Link]

-

Ishoey, M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(11), 1361-1370. [Link]

-

ResearchGate. Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... [Link]

-

RCSB PDB. 8D81: Cereblon~DDB1 bound to Pomalidomide. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

Steinebach, C., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Visualized Experiments, (147), 10.3791/59740. [Link]

-

Fischer, E. S., et al. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. The FEBS Journal, 284(7), 1103–1117. [Link]

-

ResearchGate. Lenalidomide and pomalidomide induce the degradation of Aiolos and... [Link]

-

Amsbio. This compound. [Link]

-

Immunomart. This compound. [Link]

-

Dale, B., et al. (2024). Induced protein degradation for therapeutics: past, present, and future. The Journal of Clinical Investigation, 134(1), e173426. [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

-

PubMed. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of PEG Linkers in Advancing PROTAC Technology. [Link]

-

Zhang, G., et al. (2021). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Journal of Biological Chemistry, 297(4), 101158. [Link]

-

CORE. Single subunit degradation of WIZ, a lenalidomide- and pomalidomide dependent substrate of E3 ubiquitin ligase CRL4CRBN. [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. Pomalidomide - Wikipedia [en.wikipedia.org]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 14. rcsb.org [rcsb.org]

- 15. benchchem.com [benchchem.com]

- 16. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 17. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. ashpublications.org [ashpublications.org]

- 20. researchgate.net [researchgate.net]

- 21. The Essential Role of Linkers in PROTACs [axispharm.com]

- 22. precisepeg.com [precisepeg.com]

- 23. nbinno.com [nbinno.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 27. discovery.researcher.life [discovery.researcher.life]

A-Technical-Guide-to-Pomalidomide-as-a-Cereblon-E3-Ligase-Ligand

A Technical Guide to Pomalidomide as a Cereblon E3 Ligase Ligand: Mechanism, Analysis, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma. Its mechanism of action, however, extends beyond simple immunomodulation. Pomalidomide functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins. This guide provides an in-depth technical overview of pomalidomide's function, detailing its interaction with CRBN, the subsequent recruitment and degradation of neosubstrates, and the critical experimental methodologies used to characterize these processes. From biophysical binding assays to cellular degradation and proteomic analyses, this document offers a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction: The Ubiquitin-Proteasome System and Cereblon

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins. The specificity of this system is conferred by a cascade of enzymes, culminating in the action of E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the attachment of a polyubiquitin chain, marking them for degradation by the 26S proteasome.

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ligase complex (CRL4).[1][2] This complex, composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and ROC1, utilizes CRBN to select its native substrates for ubiquitination.[1][2] The discovery that CRBN is the primary target of thalidomide and its analogs, including pomalidomide and lenalidomide, unveiled a novel therapeutic mechanism: the hijacking of an E3 ligase to induce the degradation of proteins not normally targeted by the ligase.[1][3]

Pomalidomide as a Molecular Glue

Pomalidomide and other IMiDs are not inhibitors in the classical sense. Instead, they act as molecular glues, inducing and stabilizing an interaction between CRBN and a new set of proteins, termed "neosubstrates."[2]

Mechanism of Action:

-

Binding to CRBN: Pomalidomide's glutarimide moiety binds to a hydrophobic pocket within the thalidomide-binding domain of CRBN.[4]

-

Altered Surface Topography: This binding event alters the surface of CRBN, creating a new interface for protein-protein interactions.[4]

-

Neosubstrate Recruitment: The modified CRBN surface now recognizes and binds to specific neosubstrates that it would not otherwise interact with. For pomalidomide, the most well-characterized neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6]

-

Ubiquitination and Degradation: Once the ternary complex (CRBN-pomalidomide-neosubstrate) is formed, the CRL4 E3 ligase machinery polyubiquitinates the neosubstrate, leading to its degradation by the proteasome.[2][7]

The degradation of Ikaros and Aiolos in multiple myeloma cells leads to downstream anti-proliferative and immunomodulatory effects, including the downregulation of c-Myc and IRF4, and increased production of Interleukin-2 (IL-2).[3][7][8]

Methodologies for Characterizing Pomalidomide's Activity

A multi-faceted approach is required to fully characterize the activity of pomalidomide. This involves biophysical, biochemical, and cellular assays to confirm target engagement, ternary complex formation, and downstream functional consequences.

Target Engagement: Pomalidomide-CRBN Binding Assays

Confirming that pomalidomide directly binds to CRBN is the foundational step. Several biophysical techniques are suitable for this purpose.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11] It is considered a gold-standard, label-free method.

-

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of binding interactions in real-time.[12][13][14] It allows for the determination of both association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated.

-

Fluorescence Polarization (FP): This competitive binding assay is well-suited for high-throughput screening.[15][16] It measures the change in polarization of a fluorescently labeled probe (e.g., fluorescent thalidomide) upon displacement by a test compound like pomalidomide.[15]

| Assay | Principle | Key Outputs | Advantages |

| ITC | Measures heat change upon binding | K_D, ΔH, ΔS, Stoichiometry (n) | Label-free, provides full thermodynamic profile |

| SPR | Detects changes in refractive index at a sensor surface | K_D, k_on, k_off | Real-time kinetics, high sensitivity |

| FP | Measures changes in tumbling rate of a fluorescent probe | IC50, K_i | High-throughput, homogenous assay |

Ternary Complex Formation

The formation of the CRBN-pomalidomide-neosubstrate ternary complex is the pivotal event for degradation.

-

Proximity-Based Assays (TR-FRET, AlphaLISA): These assays utilize energy transfer between a donor and acceptor fluorophore attached to CRBN and the neosubstrate, respectively.[17][18][19][20][21] A signal is generated only when the two proteins are brought into close proximity by the molecular glue.[17][18][19][20][21]

-

Proximity Ligation Assay (PLA): PLA provides in-situ evidence of ternary complex formation within fixed cells. When two target proteins are in close proximity, oligonucleotide-linked antibodies can be ligated and amplified, generating a fluorescent signal.

Neosubstrate Degradation

Demonstrating the pomalidomide-dependent degradation of Ikaros and Aiolos is crucial.

-

Western Blotting: This is the most direct and common method to visualize and quantify the reduction in protein levels in cells treated with pomalidomide.[22][23]

-

Quantitative Mass Spectrometry-based Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling offer an unbiased, proteome-wide view of protein abundance changes.[24][25][26] This is not only essential for confirming on-target degradation but also for identifying potential off-target effects and novel neosubstrates.[24][25]

| Parameter | Description | Typical Value (for IKZF1/3 degradation) |

| DC50 | The concentration of pomalidomide required to degrade 50% of the target protein. | Low nanomolar range |

| Dmax | The maximum percentage of protein degradation achievable. | >90% |

Experimental Protocols

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamics of pomalidomide binding to recombinant CRBN.

Materials:

-

High-sensitivity ITC instrument

-

Recombinant purified human CRBN-DDB1 complex

-

Pomalidomide

-

Assay buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)[9]

-

DMSO

Procedure:

-

Sample Preparation: Dissolve pomalidomide in DMSO to create a high-concentration stock, then dilute into the assay buffer to the final desired concentration (typically 10-20 fold higher than the protein concentration). The final DMSO concentration should be matched in the protein solution. Dialyze the CRBN-DDB1 protein into the same assay buffer.

-

Instrument Setup: Thoroughly clean the sample and reference cells. Set the experimental temperature (e.g., 25°C).

-

Loading: Load the CRBN-DDB1 solution into the sample cell and the pomalidomide solution into the titration syringe.

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the pomalidomide solution into the sample cell, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D, ΔH, and stoichiometry (n).

Causality: ITC is chosen for its direct, label-free measurement of binding thermodynamics, providing a deeper understanding of the forces driving the interaction.[27]

Protocol: Western Blot for IKZF1/IKZF3 Degradation

Objective: To quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells following pomalidomide treatment.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Pomalidomide

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with a dose-response of pomalidomide (e.g., 0, 1, 10, 100, 1000 nM) for a set time (e.g., 24 hours).

-

Lysis: Harvest cells, wash with PBS, and lyse in lysis buffer on ice.

-

Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane, then probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin). Follow with HRP-conjugated secondary antibody.

-

Detection: Apply chemiluminescent substrate and image the blot. Densitometry analysis can be used to quantify the protein bands relative to the loading control.

Causality: This method provides a direct, semi-quantitative visualization of protein loss, confirming the functional outcome of pomalidomide's mechanism of action in a cellular context.[22]

Clinical Significance and Future Directions

The understanding of pomalidomide as a molecular glue has profound implications for drug discovery. It has established a new paradigm in therapeutics—targeted protein degradation—which aims to eliminate disease-causing proteins rather than just inhibiting them.[28] This approach has the potential to address targets previously considered "undruggable."[26]

The development of next-generation CRBN E3 ligase modulators (CELMoDs) and Proteolysis-Targeting Chimeras (PROTACs) that utilize pomalidomide or its derivatives as the E3 ligase handle is a rapidly expanding field.[2][3][29][30] These efforts aim to induce the degradation of a wide array of therapeutic targets in oncology and beyond. A deep understanding of the principles and methodologies outlined in this guide is essential for the rational design and evaluation of these novel therapeutics.

References

- A Comparative Guide to Quantitative Proteomics for Confirming Target Degrad

- Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance. Unknown Source.

- Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics. Benchchem.

- Cereblon E3 ligase modul

- Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. NIH.

- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.

- Targeted Protein Degraders. Bruker.

- Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide.

- In-Depth Technical Guide: Pomalidomide-5-C10-NH2 Hydrochloride and its Interaction with Cereblon. Benchchem.

- Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. Taylor & Francis.

- Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. ChemRxiv.

- Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...

- Proximity Biosensor Assay for PROTAC Ternary Complex Analysis.

- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...

- Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. ChemRxiv.

- Protein Degrader/PROTAC assays. Proteome Sciences.

- Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titr

- PROTAC Ternary Complex Form

- Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations.

- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). PubMed.

- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Unknown Source.

- Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH.

- Cereblon Binding Assay Kit, 79899. Amsbio.

- Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. Unknown Source.

- Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applic

- Immunomodulatory agents lenalidomide and pomalidomide costimulate T cells by inducing degradation of T cell repressors Ikaros an. Unknown Source.

- Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.

- A Structural and Biophysical Perspective of Degrader Activity Through Ternary Complex Formation | Request PDF.

- Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI.

- Aiolos and Ikaros degradation by lenalidomide and pomalidomide is...

- Exploring and characterizing ternary complex formation. Depiction of...

- Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. PMC - NIH.

- Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen–Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design.

- Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome p

- Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed.

- Cereblon CULT Domain SPR Assay Service. Reaction Biology.

- Cereblon Binding Assay Service. Reaction Biology.

- Mechanistic and Structural Features of PROTAC Ternary Complexes. Unknown Source.

- De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives.

- PhD Lecture SEPAR

- Mass Spectrometry Analysis of Pomalidomide-Induced Protein Degradation: A Compar

- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.

- Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Thermo Fisher Scientific - US.

- measuring drug-target binding with SPR & ITC binding assays. YouTube.

- Assays for Targeted Protein Degrad

Sources

- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. bioradiations.com [bioradiations.com]

- 15. benchchem.com [benchchem.com]

- 16. amsbio.com [amsbio.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. lifesensors.com [lifesensors.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. researchgate.net [researchgate.net]

- 23. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Targeted Protein Degraders | Bruker [bruker.com]

- 27. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 28. Protein Degrader [proteomics.com]

- 29. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of the PEG4 Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex.[1] Among the various linker archetypes, polyethylene glycol (PEG) chains are one of the most frequently incorporated motifs in PROTAC design.[1] Specifically, the tetraethylene glycol (PEG4) linker has become a staple for its ability to confer a favorable balance of hydrophilicity, flexibility, and length. This guide provides an in-depth technical overview of the multifaceted role of the PEG4 linker in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of PEG4 Linkers in PROTACs: More Than a Spacer

The selection of a linker is a pivotal decision in the rational design of a PROTAC. The linker's composition and length dictate the spatial relationship between the POI and the E3 ligase, directly impacting the efficiency of ubiquitination and subsequent degradation.[3] The PEG4 linker, consisting of four repeating ethylene glycol units, is often a preferred starting point in PROTAC design for several key reasons that extend beyond merely connecting the two ends of the molecule.

Enhancing Solubility and Physicochemical Properties

A primary challenge in PROTAC development is their tendency to be large, complex molecules that often fall "beyond the Rule of 5," leading to poor aqueous solubility.[1] This can hinder formulation, limit bioavailability, and complicate in vitro assays. The ether oxygens within the PEG4 backbone act as hydrogen bond acceptors, improving the molecule's interaction with water and enhancing overall solubility.[4] This increased hydrophilicity is critical for preventing aggregation and improving the handling of the compound during formulation and administration.[1]

Optimizing Ternary Complex Formation

The ultimate goal of a PROTAC is to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the linker are paramount in achieving the correct orientation for efficient ubiquitin transfer.[1] The PEG4 linker provides a contour length of approximately 14.7 Å and significant rotational freedom.[5] This flexibility allows the two ligands to independently bind their respective proteins and then orient themselves to facilitate favorable protein-protein interactions within the ternary complex, increasing the probability of its formation and stability.[6]

Modulating Cell Permeability: The "Molecular Chameleon"

For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target.[6] The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes negatively impact passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.[4] This phenomenon, sometimes referred to as the "chameleon effect," is a key consideration in PROTAC design.[7] However, there is an optimal length; excessively long PEG chains can increase the topological polar surface area (TPSA) to a point where permeability is hindered.[4] Therefore, the PEG4 linker often represents a favorable starting point to strike a balance between solubility and permeability.

Data-Driven Insights: The Impact of Linker Composition on PROTAC Performance

The choice of linker has a quantifiable impact on the physicochemical and biological properties of a PROTAC. The following tables summarize illustrative data compiled from publicly available research, highlighting the effects of modifying PEG linker length and comparing PEG linkers to alkyl linkers.

Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC A | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 15 |

| PROTAC B | PEG-based | 877.0 | 3.1 | 184.2 | 4 | 14 | 22 |

Data is illustrative and compiled from various sources in the literature.[6] cLogP: Calculated octanol-water partition coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.

The data in Table 1 illustrates that the incorporation of a PEG linker (PROTAC B) compared to an alkyl linker (PROTAC A) generally leads to a lower cLogP and a higher TPSA, consistent with increased hydrophilicity.

Table 2: Influence of Linker Composition on Degradation and Permeability

| PROTAC Example | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) | Reference |

| P1 | BTK | Cereblon (CRBN) | PEG-based (4-PEG units) | ~8 | >95% | - | [4] |

| P2 | BTK | Cereblon (CRBN) | Alkyl-based | ~70 | ~90% | - | [4] |

| ARV-825 | BRD4 | Cereblon (CRBN) | PEG-based | 1.8 | >95% | - | [4] |

| MZ1 | BRD4 | VHL | Alkyl-based | 24 | ~90% | - | [4] |

DC50: Concentration for 50% maximal degradation; Dmax: Maximum level of degradation. Data is compiled and representative.[4]

As shown in Table 2, PROTACs with PEG-based linkers (P1 and ARV-825) often exhibit lower DC50 values and higher Dmax percentages compared to their alkyl-based counterparts (P2 and MZ1), indicating more potent and efficient protein degradation. This can be attributed to the favorable physicochemical properties and conformational flexibility imparted by the PEG linker, which facilitate the formation of a productive ternary complex.[4]

Visualizing the Process: Mechanism and Workflow

Visualizing the complex processes involved in PROTAC action and development is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

The PROTAC Mechanism of Action

The core mechanism of any PROTAC, including those with a PEG4 linker, involves coopting the ubiquitin-proteasome pathway.

Caption: General mechanism of action for PROTACs in a cellular context.

Experimental Workflow for PROTAC Evaluation

The development and validation of a PROTAC follows a structured experimental workflow.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

The Molecular Glue Approach: A Technical Guide to Targeted Protein Degradation with Pomalidomide

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional occupancy-based inhibitors, TPD co-opts the cell's intrinsic protein disposal machinery to eliminate pathogenic proteins entirely. Pomalidomide, a thalidomide analogue, exemplifies a class of small molecules known as "molecular glues," which induce the degradation of specific target proteins by redirecting the activity of an E3 ubiquitin ligase. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles of pomalidomide-mediated protein degradation. We will delve into the mechanism of action, detail key experimental protocols for its characterization, and present quantitative data to inform experimental design. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, empowering researchers to confidently and effectively utilize pomalidomide as a tool for targeted protein degradation.

Introduction: The Dawn of Molecular Glues

For decades, the dominant paradigm in drug discovery has been the development of small molecules that inhibit the function of a target protein by binding to its active site. While immensely successful, this approach has inherent limitations, leaving a vast portion of the proteome, including scaffolding proteins and transcription factors, beyond therapeutic reach. Targeted protein degradation offers a novel strategy to overcome these limitations. Instead of merely inhibiting a protein's function, TPD aims to completely remove the protein from the cellular environment.

Pomalidomide is a pioneering example of a "molecular glue," a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein.[1] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING ligase 4 (CRL4) complex.[2] This binding event alters the substrate specificity of CRBN, prompting it to recognize and ubiquitinate "neosubstrates" that it would not otherwise target.[3] This polyubiquitination marks the neosubstrate for degradation by the 26S proteasome, the cell's primary protein degradation machinery.[4]

Pomalidomide, and its parent compound thalidomide, were initially developed as immunomodulatory drugs (IMiDs).[5] Their potent anti-cancer effects, particularly in multiple myeloma, were later discovered to be mediated through the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8][9] The degradation of these key survival factors in myeloma cells leads to cell cycle arrest and apoptosis. This serendipitous discovery of pomalidomide's mechanism of action has paved the way for the rational design of novel molecular glues and other TPD strategies, such as Proteolysis Targeting Chimeras (PROTACs), where pomalidomide often serves as the E3 ligase-recruiting moiety.[10]

This guide will provide a detailed exploration of pomalidomide's mechanism and equip researchers with the practical knowledge to investigate and harness its protein degradation capabilities.

The Core Mechanism: Pomalidomide as a Molecular Glue

The central tenet of pomalidomide's action is the formation of a ternary complex between the CRBN E3 ligase, pomalidomide itself, and a neosubstrate protein. This induced proximity is the critical event that initiates the degradation cascade.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The CRL4^CRBN^ complex is a multi-subunit E3 ubiquitin ligase. Its primary function is to catalyze the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to a specific substrate protein. The key components of this complex are:

-

Cullin 4 (CUL4): A scaffold protein that provides the structural backbone of the complex.

-

Regulator of Cullins 1 (ROC1) or Ring-Box 1 (RBX1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.

-

Cereblon (CRBN): The substrate receptor that directly binds to the proteins targeted for degradation.

Pomalidomide's Interaction with Cereblon

Pomalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[3] This interaction is highly specific and is a prerequisite for its downstream effects. The binding of pomalidomide to CRBN induces a conformational change in the substrate-binding surface of CRBN, creating a new interface for the recruitment of neosubstrates.

Neosubstrate Recruitment and Degradation